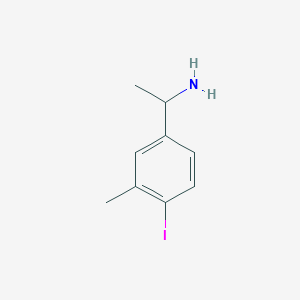

1-(4-Iodo-3-methylphenyl)ethylamine

Description

Significance of Arylethylamine Derivatives in Contemporary Organic and Medicinal Chemistry

Arylethylamine derivatives are of paramount importance in the landscape of modern chemistry. In medicinal chemistry, this scaffold is a key component in a wide array of pharmaceuticals. nih.govbldpharm.com These include central nervous system stimulants, antidepressants, and psychedelic agents, where the specific substitution pattern on the aromatic ring and the ethylamine (B1201723) sidechain dictates the compound's pharmacological profile. sigmaaldrich.comwikipedia.org The ability to synthesize a variety of these derivatives allows researchers to explore structure-activity relationships, optimizing compounds for enhanced potency and selectivity towards specific biological targets. scbt.com

From an organic synthesis perspective, arylethylamines are valuable building blocks and intermediates. nih.gov The development of novel synthetic methodologies, such as catalytic amination and multi-component reactions, has made the construction of these molecules more efficient and versatile. nih.gov These advancements enable the creation of complex molecular architectures for use in materials science and drug discovery programs.

Contextualizing 1-(4-Iodo-3-methylphenyl)ethylamine within the Broader Phenethylamine (B48288) Class

While extensive research exists for the broader phenethylamine class, specific data and detailed research findings for this compound are not widely available in public scientific literature. However, its chemical structure allows for a contextual understanding of its potential properties and research applications.

The structure of this compound is characterized by an iodinated and methylated phenyl ring. The presence of an iodine atom at the 4-position and a methyl group at the 3-position of the phenyl ring, combined with a methyl group on the alpha-carbon of the ethylamine sidechain, suggests its role as a specialized chemical intermediate. The iodo-substituent is particularly significant as it can serve as a handle for further chemical modifications through cross-coupling reactions, a common strategy in the synthesis of complex molecules.

A likely precursor to this compound is 1-(4-Iodo-3-methylphenyl)ethan-1-one, which is commercially available. bldpharm.com The synthesis of this compound would likely proceed via reductive amination of this ketone precursor.

To provide a framework for its potential characteristics, a comparison with structurally related and well-documented analogs is useful. For instance, 1-(4-methylphenyl)ethylamine (B1348833) is a known chiral amine. sigmaaldrich.com

Interactive Data Tables

To further contextualize this compound, the following tables provide data on related phenethylamine derivatives.

Table 1: Physicochemical Properties of Related Phenethylamine Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 1-(4-Methylphenyl)ethylamine | 586-70-9 | C₉H₁₃N | 135.21 |

| 2-(4-Iodophenyl)ethylamine | 73918-57-7 | C₈H₁₀IN | 247.08 |

| O-Methyltyramine | 55-81-2 | C₉H₁₃NO | 151.21 |

This data is compiled from various chemical information sources. sigmaaldrich.comnih.govnih.govscbt.comnih.gov

Table 2: Structural Information of Related Phenethylamine Derivatives

| Compound Name | IUPAC Name | SMILES String | InChI Key |

| 1-(4-Methylphenyl)ethylamine | 1-(4-methylphenyl)ethanamine | CC(N)c1ccc(C)cc1 | UZDDXUMOXKDXNE-UHFFFAOYSA-N |

| 2-(4-Iodophenyl)ethylamine | 2-(4-iodophenyl)ethanamine | C1=CC(=CC=C1CCN)I | IQFHGSFDGGJWSJ-UHFFFAOYSA-N |

| O-Methyltyramine | 4-Methoxyphenethylamine | COC1=CC=C(C=C1)CCN | BHHGXPLMPINQOP-UHFFFAOYSA-N |

This data is compiled from various chemical information sources. sigmaaldrich.comnih.govnih.govnih.gov

Structure

3D Structure

Properties

IUPAC Name |

1-(4-iodo-3-methylphenyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12IN/c1-6-5-8(7(2)11)3-4-9(6)10/h3-5,7H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWYONHPQHXOZNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C)N)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 4 Iodo 3 Methylphenyl Ethylamine

Strategies for the Construction of the Phenethylamine (B48288) Backbone

The creation of the β-phenethylamine core is a foundational aspect of synthesizing 1-(4-iodo-3-methylphenyl)ethylamine. Various established and novel methods are employed to achieve this, each with its own set of advantages and limitations.

Reductive Amination Routes to β-Phenethylamines

Reductive amination stands as a prominent and versatile method for the synthesis of amines. wikipedia.org This process typically involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine, which is then reduced to the corresponding amine. wikipedia.org For the synthesis of this compound, the precursor would be 4-iodo-3-methylacetophenone.

Direct reductive amination combines the carbonyl compound, the amine (often ammonia (B1221849) or an ammonia source like ammonium (B1175870) acetate), and a reducing agent in a single pot. wikipedia.orgresearchgate.net Common reducing agents for this one-pot approach include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough to selectively reduce the imine in the presence of the ketone. masterorganicchemistry.comsigmaaldrich.com The reaction is typically performed under neutral or weakly acidic conditions to facilitate imine formation. wikipedia.org

Alternatively, an indirect two-step process can be utilized where the imine is formed first and then isolated before reduction with a stronger reducing agent like sodium borohydride (B1222165) (NaBH4) or through catalytic hydrogenation. masterorganicchemistry.com The choice between direct and indirect methods often depends on the stability of the starting materials and intermediates, as well as the desired reaction conditions.

| Precursor | Reagents | Product | Notes |

| 4-Iodo-3-methylacetophenone | 1. Ammonia/Ammonium Acetate 2. Reducing Agent (e.g., NaBH3CN, NaBH(OAc)3, H2/Catalyst) | This compound | A versatile and widely used method for amine synthesis. wikipedia.orgmasterorganicchemistry.com |

Synthesis via Reduction of Nitrile and Nitro-Propene Intermediates

Another significant pathway to phenethylamines involves the reduction of nitrile or nitro-propene intermediates.

The reduction of nitriles offers a robust method for preparing primary amines. libretexts.org This can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH4). libretexts.org The synthesis would start from a corresponding phenylacetonitrile (B145931) derivative.

The reduction of β-nitrostyrenes is also a well-established route. beilstein-journals.orgmdma.ch This method involves the condensation of a substituted benzaldehyde (B42025) with a nitroalkane, followed by the reduction of both the nitro group and the double bond. mdma.ch A variety of reducing agents can be employed, including lithium aluminum hydride (LiAlH4), catalytic hydrogenation, and more recently, systems like sodium borohydride (NaBH4) in combination with copper(II) chloride (CuCl2), which offers a milder and often higher-yielding one-pot procedure. beilstein-journals.orgnih.govaau.dk This method is particularly useful for producing a wide range of substituted phenethylamines. beilstein-journals.orgchemrxiv.org

| Intermediate | Reducing Agent | Product | Reference |

| 4-Iodo-3-methylphenylacetonitrile | Lithium Aluminum Hydride (LiAlH4) | This compound | libretexts.org |

| 1-(4-Iodo-3-methylphenyl)-2-nitropropene | NaBH4/CuCl2 or LiAlH4 or Catalytic Hydrogenation | This compound | beilstein-journals.orgmdma.chnih.gov |

Application of Organometallic Reagents in 1-Arylethylamine Synthesis

Organometallic reagents, particularly Grignard reagents, provide a powerful tool for the formation of carbon-carbon bonds and are instrumental in the synthesis of 1-arylethylamines. leah4sci.commissouri.edumissouri.edu The general approach involves the reaction of a Grignard reagent with a nitrile. leah4sci.com For the synthesis of a ketone precursor to this compound, one could envision the reaction of a 4-iodo-3-methylphenyl Grignard reagent with acetonitrile (B52724). leah4sci.com

A more direct route to β-phenethylamines has been developed using a nickel/photoredox cross-electrophile coupling of aliphatic aziridines with aryl iodides. bohrium.comnih.govacs.orgnih.gov This modular method allows for the connection of diverse aryl groups to an ethylamine (B1201723) backbone, offering a modern and efficient alternative to traditional methods. nih.gov

Regioselective Introduction of Aromatic Substituents

The precise placement of the iodo and methyl groups on the phenyl ring is crucial for the identity of the final compound. This requires careful consideration of directing effects and the use of specific synthetic strategies.

Methods for Directed Iodination of the Phenyl Ring

The introduction of an iodine atom onto an aromatic ring can be achieved through electrophilic aromatic substitution. commonorganicchemistry.com However, iodine itself is relatively unreactive, necessitating the use of an activating agent or an oxidant to generate a more potent electrophilic iodine species ("I+"). wikipedia.orgorgoreview.com

Common methods for the iodination of activated aromatic compounds include the use of N-iodosuccinimide (NIS) or a mixture of iodine and an oxidizing agent like nitric acid or hydrogen peroxide. commonorganicchemistry.comwikipedia.org For less reactive substrates, stronger iodinating systems are required. wikipedia.org

The regioselectivity of iodination is governed by the directing effects of the existing substituents on the benzene (B151609) ring. organic-chemistry.org In the case of a toluene (B28343) derivative, the methyl group is an ortho-, para-director. stackexchange.com Therefore, direct iodination of m-toluidine (B57737) or a related precursor would likely lead to a mixture of isomers. To achieve the desired 4-iodo substitution, it is often more strategic to introduce the iodine at a later stage, after the primary functional groups are in place, or to utilize a directing group that can be later removed or transformed. organic-chemistry.org For instance, using a bulky directing group can sterically hinder certain positions, leading to higher regioselectivity. organic-chemistry.orgthieme-connect.com

| Substrate | Reagent | Product | Reference |

| Activated Aromatic Ring | I2 / Oxidizing Agent (e.g., HNO3, H2O2) | Iodo-substituted Aromatic | wikipedia.orgorgoreview.com |

| Aromatic Compound | N-Iodosuccinimide (NIS) | Iodo-substituted Aromatic | commonorganicchemistry.com |

| Sterically Hindered Benzene | I2 / Selectfluor™ | Regioselective Iodination | organic-chemistry.orgthieme-connect.com |

Strategies for Methyl Group Introduction to the Phenyl Moiety

The methyl group can be introduced onto the phenyl ring through various methods, with the Friedel-Crafts alkylation being a classic example. However, this reaction is often plagued by issues of polyalkylation and rearrangement.

A more controlled approach involves the acylation of the aromatic ring followed by reduction. For instance, a Friedel-Crafts acylation of a suitably substituted benzene derivative with acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid like aluminum chloride can introduce an acetyl group. alfa-chemistry.com This acetyl group can then be reduced to an ethyl group, or in this case, the ketone can be used directly for reductive amination. The synthesis of 3'-methylacetophenone (B52093) is a relevant example of introducing a methyl and an acetyl group onto a benzene ring. chemicalbook.com

Alternatively, a methyl group can be introduced via cross-coupling reactions, such as the Suzuki or Negishi coupling, using an appropriate organometallic reagent and a palladium catalyst. These methods offer high selectivity and functional group tolerance.

Stereoselective Synthesis of this compound

The creation of a single, desired stereoisomer of this compound is paramount for its application in stereospecific contexts. This is achieved through either enantioselective or diastereoselective synthetic routes.

Enantioselective synthesis aims to directly produce one enantiomer of a chiral compound in excess over the other. For chiral 1-arylethylamines, such as this compound, several strategies have been developed.

One prominent method involves the asymmetric reduction of a prochiral ketimine or the corresponding ketone, 4-iodo-3-methylacetophenone. This can be accomplished using chiral catalysts. For instance, asymmetric transfer hydrogenation using a chiral ruthenium or rhodium complex with a suitable hydrogen donor can effectively reduce the ketone to the desired chiral amine with high enantioselectivity.

Another powerful approach is the use of biocatalysis. Transaminases are enzymes capable of converting a ketone to an amine by transferring an amino group from an amino donor. By using a specifically engineered or selected transaminase, the synthesis can be highly selective for either the (R)- or (S)-enantiomer of this compound.

Furthermore, palladium-catalyzed asymmetric amination of styrenes represents a modern approach. While not a direct synthesis from the ketone, a related strategy could involve the asymmetric hydroamination of a corresponding styrene (B11656) derivative, if available. For example, a recently developed chemo-enzymatic method transforms styrene into (R)-α-phenylethylamine through a one-pot palladium/copper-catalyzed Wacker oxidation followed by reductive amination using an engineered enzyme. uantwerpen.be This highlights the potential for enzymatic and chemo-catalytic methods to be applied to the synthesis of structurally similar amines.

| Method | Catalyst/Reagent | Key Feature |

| Asymmetric Transfer Hydrogenation | Chiral Ru or Rh complexes | Direct reduction of the ketone to a chiral amine. |

| Biocatalytic Reductive Amination | Engineered Transaminases | High enantioselectivity for either (R) or (S) isomer. |

| Chemo-enzymatic Synthesis | Pd/Cu catalysis and enzymes | One-pot conversion of a styrene precursor. uantwerpen.be |

Diastereoselective synthesis involves the use of a chiral auxiliary to introduce a new stereocenter, resulting in the formation of diastereomers that can be separated. The chiral auxiliary is then removed to yield the enantiomerically enriched product.

A widely used and effective method for the synthesis of chiral amines is the use of Ellman's chiral tert-butanesulfinamide auxiliary. osi.lv In this approach, (R)- or (S)-tert-butanesulfinamide is condensed with the ketone precursor, 4-iodo-3-methylacetophenone, to form a chiral N-sulfinyl ketimine. The subsequent reduction of the C=N bond is highly diastereoselective, controlled by the bulky tert-butyl group of the auxiliary. The reducing agent, such as sodium borohydride, attacks the less hindered face of the imine, leading to a high diastereomeric excess of the corresponding sulfinamide. Finally, the sulfinyl group is cleaved under mild acidic conditions to afford the desired enantiomer of this compound.

Another established class of chiral auxiliaries are those derived from ephedrine (B3423809) and pseudoephedrine. sigmaaldrich.comharvard.edu For example, pseudoephedrine can be converted into a chiral amide, which can then undergo diastereoselective alkylation reactions. While this is more commonly applied to the synthesis of chiral carboxylic acids and alcohols, related strategies can be adapted for amine synthesis. The use of such auxiliaries allows for predictable stereochemical outcomes based on well-established models of steric hindrance. harvard.edu

| Chiral Auxiliary | Key Intermediate | Separation Method |

| Ellman's tert-butanesulfinamide | Diastereomeric N-sulfinylamines | Chromatography |

| Pseudoephedrine Derivatives | Diastereomeric amides | Crystallization or Chromatography |

Once a chiral amine has been synthesized, it is crucial to determine its absolute configuration (i.e., whether it is the R or S enantiomer). Several analytical techniques are employed for this purpose.

One common method involves the derivatization of the amine with a chiral agent to form diastereomers, which can then be distinguished using Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC). For example, Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acyl chloride can be reacted with the chiral amine to form diastereomeric amides. The analysis of the ¹H or ¹⁹F NMR spectra of these amides allows for the determination of the absolute configuration based on established empirical models. frontiersin.org

Vibrational Circular Dichroism (VCD) is another powerful, non-destructive technique. nih.gov By comparing the experimentally measured VCD spectrum of the chiral amine with the spectrum predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration can be unambiguously assigned. nih.gov This method avoids the need for derivatization or the presence of a reference compound of known configuration.

X-ray crystallography provides the most definitive determination of absolute configuration, provided that a suitable single crystal of an enantiomerically pure salt of the amine can be grown. wikipedia.org The diffraction pattern of the crystal allows for the precise determination of the three-dimensional arrangement of the atoms in space. wikipedia.org

| Technique | Principle | Requirement |

| NMR with Chiral Derivatizing Agents | Formation of diastereomers with distinct NMR signals. frontiersin.org | Chiral derivatizing agent (e.g., Mosher's acid). |

| Vibrational Circular Dichroism (VCD) | Comparison of experimental and calculated spectra. nih.gov | Spectrometer and computational resources. |

| X-ray Crystallography | Direct determination of 3D atomic arrangement. wikipedia.org | Single crystal of the pure enantiomer. |

Catalytic Coupling Reactions in the Synthesis of Substituted Amines

Catalytic coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-nitrogen bonds, offering efficient and atom-economical routes to substituted amines.

Copper-catalyzed reactions have been developed for the direct α-amination of carbonyl compounds. nih.gov These methods can involve the coupling of an enolate or its equivalent with an amine source, facilitated by a copper catalyst. Such a strategy could potentially be adapted for the synthesis of this compound from a suitable precursor.

Ruthenium-catalyzed deaminative coupling of primary amines is another innovative approach for the synthesis of secondary amines. This reaction involves the coupling of two primary amines with the elimination of ammonia, offering a direct route to more complex amine structures.

More recently, nickel-catalyzed cross-electrophile coupling reactions have emerged as a powerful method for the synthesis of β-phenethylamines. These reactions can couple aryl halides with strained rings like aziridines. While this specific methodology leads to a different structural motif, it showcases the power of modern catalytic coupling reactions in constructing complex amine-containing molecules from readily available starting materials.

Structural Elucidation and Advanced Spectroscopic Characterization of 1 4 Iodo 3 Methylphenyl Ethylamine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a powerful, non-destructive technique for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, detailed information about the chemical environment, connectivity, and stereochemistry can be obtained. nih.govnih.gov

Proton NMR spectroscopy provides detailed information about the number and types of hydrogen atoms in a molecule. The spectrum of 1-(4-Iodo-3-methylphenyl)ethylamine is expected to show distinct signals corresponding to each unique proton environment.

The aromatic region would display signals for the three protons on the phenyl ring. The proton at C-2 (ortho to the ethylamine (B1201723) and meta to the iodine) and the proton at C-6 (meta to the ethylamine and ortho to the iodine) would likely appear as doublets, while the proton at C-5 (ortho to both the iodine and methyl groups) would also be a distinct signal. The ethylamine side chain would produce a quartet for the methine (CH) proton, coupled to the adjacent methyl protons, and a doublet for the terminal methyl (CH₃) protons. The protons of the primary amine (NH₂) would typically appear as a broad singlet, and the methyl group attached to the aromatic ring would present as a sharp singlet.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic H (C2-H) | ~7.6 | d | ~1-2 |

| Aromatic H (C6-H) | ~7.2 | dd | ~8, ~2 |

| Aromatic H (C5-H) | ~7.0 | d | ~8 |

| Methine H (CH-NH₂) | ~4.1 | q | ~6.7 |

| Ring Methyl H (Ar-CH₃) | ~2.4 | s | - |

| Ethylamine Methyl H (CH-CH₃) | ~1.4 | d | ~6.7 |

Note: Predicted values are based on analogous structures and general NMR principles. Actual experimental values may vary.

Carbon-13 NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. docbrown.info Each non-equivalent carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.

The spectrum is expected to show nine unique carbon signals. The aromatic region will contain six signals: four for the protonated carbons and two for the quaternary carbons (one bearing the iodo group and one with the methyl group). The carbon atom attached to the iodine (C-4) will have its chemical shift significantly influenced by the heavy halogen, typically appearing at a lower field (around 90-100 ppm). The aliphatic region will display signals for the benzylic methine carbon (CH-NH₂) and the two distinct methyl carbons.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (C-CH-NH₂) | ~145 |

| C2 | ~128 |

| C3 (C-CH₃) | ~139 |

| C4 (C-I) | ~95 |

| C5 | ~130 |

| C6 | ~129 |

| Methine C (CH-NH₂) | ~52 |

| Ring Methyl C (Ar-CH₃) | ~23 |

Note: Predicted values are based on analogous structures and general NMR principles. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are instrumental in confirming the structural assignments made from 1D spectra by revealing correlations between nuclei. ucl.ac.uk

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks. Key correlations would be observed between the methine (CH) proton and the protons of the adjacent ethylamine methyl group. Cross-peaks would also be expected between adjacent aromatic protons (e.g., H-5 and H-6), confirming their connectivity. ucl.ac.uk

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would definitively link each proton signal to its corresponding carbon signal, for instance, connecting the aromatic proton signals to their respective aromatic carbon signals and the aliphatic proton signals to the methine and methyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) couplings between carbon and proton atoms, which is crucial for piecing together the molecular framework. core.ac.uk For example, an HMBC experiment would show a correlation from the protons of the ring-bound methyl group to the C-2, C-3, and C-4 carbons, confirming the substitution pattern on the aromatic ring. Similarly, correlations from the methine proton to the aromatic C-1, C-2, and C-6 carbons would verify the attachment point of the ethylamine side chain.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as gaining structural insights from its fragmentation patterns. miamioh.edu

The electron ionization (EI) mass spectrum of this compound would be expected to show a prominent molecular ion (M⁺) peak corresponding to its molecular weight. A characteristic fragmentation pattern for phenylethylamines involves the cleavage of the bond beta to the aromatic ring (benzylic cleavage). This would result in the loss of a methyl radical (•CH₃) to form a stable iminium cation, [C₈H₉IN]⁺, which would likely be the base peak in the spectrum. The presence of iodine would also be indicated by its characteristic isotopic signature.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. measurlabs.com This precision allows for the unambiguous determination of the elemental formula. For this compound (C₉H₁₂IN), HRMS would confirm the exact mass of the molecular ion, distinguishing it from any other combination of atoms that might have the same nominal mass. rsc.orgbohrium.combohrium.comresearchgate.net This is a definitive method for confirming the molecular formula of a newly synthesized compound.

Calculated Exact Mass

| Ion | Formula | Calculated Monoisotopic Mass |

|---|---|---|

| [M]⁺ | C₉H₁₂IN | 261.0015 |

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.netnih.gov The resulting spectra provide a "fingerprint" of the functional groups present.

N-H Stretching: The primary amine (-NH₂) group will exhibit characteristic symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹.

C-H Stretching: Signals for aromatic C-H stretching will appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethylamine and methyl groups will be observed just below 3000 cm⁻¹.

N-H Bending: The scissoring vibration of the primary amine is expected around 1590-1650 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations will produce several bands in the 1450-1600 cm⁻¹ region.

C-I Stretching: The carbon-iodine bond will have a characteristic stretching vibration at lower frequencies, typically in the 480-610 cm⁻¹ range.

Characteristic Vibrational Frequencies

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Primary Amine | 3300 - 3500 |

| Aromatic C-H Stretch | Phenyl Ring | 3000 - 3100 |

| Aliphatic C-H Stretch | -CH, -CH₃ | 2850 - 2960 |

| N-H Bend | Primary Amine | 1590 - 1650 |

| Aromatic C=C Stretch | Phenyl Ring | 1450 - 1600 |

Chromatographic Techniques for Purity and Isomer Separation.

Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of components within a mixture. For a chiral compound such as this compound, techniques that can distinguish between the compound, its impurities, and its enantiomers are critical.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for the analysis of volatile and thermally stable compounds like phenylethylamine derivatives.

Research Findings:

For a primary amine like this compound, direct analysis by GC can sometimes be challenging due to potential peak tailing caused by interactions with the stationary phase. To mitigate this and improve chromatographic properties, derivatization is often employed. sigmaaldrich.com This process involves chemically modifying the amine group to make the compound more volatile and less polar. Common derivatizing agents for amines include trifluoroacetic anhydride (B1165640) (TFAA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replace the active hydrogens on the amine group. sigmaaldrich.comsigmaaldrich.com

Once separated by the GC column, the molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This high-energy process causes the molecule to fragment in a predictable and reproducible manner. nih.gov The resulting mass spectrum serves as a molecular fingerprint. The fragmentation pattern for this compound would be characterized by specific cleavage pathways. A key fragmentation is the cleavage of the bond between the α and β carbons (β-cleavage) relative to the amine group, which is a common pathway for phenylethylamines. researchgate.netresearchgate.net This would result in a prominent fragment ion.

The presence of the iodine and methyl groups on the aromatic ring would produce a characteristic isotopic pattern and specific fragment ions, aiding in the structural confirmation. For instance, the molecular ion peak (M+) would be observed at a mass-to-charge ratio (m/z) corresponding to the compound's molecular weight (275.02 g/mol ). The most abundant peak in the spectrum is designated as the base peak. whitman.edu Other significant fragments would arise from the loss of a methyl group ([M-15]+) or the ethylamine side chain. researchgate.netwhitman.edu

Table 1: Illustrative GC-MS Fragmentation Data for this compound This table is illustrative, based on known fragmentation patterns of similar compounds.

| Fragment Ion | Proposed Structure/Loss | Approximate m/z | Relative Abundance |

|---|---|---|---|

| [M]+• | Molecular Ion | 275 | Low |

| [M-CH3]+ | Loss of a methyl radical | 260 | Moderate |

| [M-CH2NH2]+ | β-cleavage | 245 | High (Often Base Peak) |

| [C8H8I]+ | Iodinated tropylium-like ion | 215 | Moderate |

| [C7H7]+ | Tropylium ion | 91 | Moderate |

Capillary Electrophoresis-Mass Spectrometry (CE-MS) for Amine Analysis.

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. When coupled with mass spectrometry, CE-MS becomes a potent tool for analyzing charged species like protonated amines. nih.gov

Research Findings:

In CE, this compound, being a basic compound, would be protonated in an acidic buffer and migrate towards the cathode. The separation of closely related impurities or isomers is achieved based on differences in their charge-to-size ratios. springernature.com

For the enantiomeric separation of amines, a chiral selector is added to the background electrolyte (BGE). nih.govmdpi.com Cyclodextrins (CDs) are commonly used chiral selectors in CE. springernature.comnih.gov These cone-shaped molecules have a hydrophobic interior and a hydrophilic exterior. The enantiomers of the analyte form transient, diastereomeric inclusion complexes with the cyclodextrin (B1172386), which have different binding constants and thus different electrophoretic mobilities, leading to their separation. mdpi.com The choice of cyclodextrin (e.g., α-CD, β-CD, or derivatized CDs) and the composition of the BGE (pH, concentration, organic modifiers) are critical parameters that must be optimized to achieve baseline separation. mdpi.comnih.gov Non-aqueous CE, using organic solvents, has also been shown to be effective for the chiral separation of amines by promoting ion-pair formation with chiral selectors.

Table 2: Hypothetical CE-MS Chiral Separation Parameters This table presents typical parameters for developing a chiral CE method for a compound like this compound.

| Parameter | Condition | Rationale |

|---|---|---|

| Capillary | Fused Silica, 50 µm i.d., 50 cm length | Standard for high-efficiency separations. |

| Background Electrolyte (BGE) | 25 mM Ammonium (B1175870) Acetate, pH 4.5 | Provides buffering capacity and volatility for MS detection. |

| Chiral Selector | 10 mM Hydroxypropyl-β-Cyclodextrin | Commonly used for chiral amine separations. |

| Applied Voltage | 20 kV | Drives electrophoretic and electroosmotic flow. |

| Temperature | 25 °C | Controlled for run-to-run reproducibility. |

| Injection | Hydrodynamic (50 mbar for 5s) | Introduces a small plug of the sample. |

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for chiral separations in the pharmaceutical industry. mdpi.com It relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound, leading to different retention times.

Research Findings:

A variety of CSPs are commercially available for the resolution of chiral amines. eijppr.comnih.gov These are broadly classified into types such as Pirkle-type, polysaccharide-based (cellulose or amylose (B160209) derivatives), protein-based, and macrocyclic antibiotic-based phases. eijppr.comhplc.eunih.gov For phenylethylamine derivatives, polysaccharide-based CSPs, like those coated with derivatives of cellulose (B213188) or amylose, are often highly effective. nih.gov The separation mechanism on these phases involves a combination of interactions, including hydrogen bonding, π-π interactions, and steric hindrance, which create a transient diastereomeric complex between the analyte enantiomer and the chiral selector on the stationary phase. chromforum.org

The choice of mobile phase is crucial for achieving separation. In normal-phase mode, mixtures of alkanes (like hexane) and alcohols (like isopropanol (B130326) or ethanol) are common. hplc.eu In reversed-phase mode, aqueous buffers and organic modifiers like acetonitrile (B52724) or methanol (B129727) are used. nih.gov The ability to use different chromatographic modes provides flexibility in method development. hplc.eu The elution order of the enantiomers can sometimes be inverted by switching to a CSP with the opposite absolute configuration, which can be advantageous for accurately quantifying a minor enantiomer in the presence of a major one. hplc.eu

Table 3: Example Chiral HPLC Method for this compound Resolution This table outlines a typical starting point for chiral HPLC method development for a phenylethylamine analog.

| Parameter | Condition |

|---|---|

| Column | Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 220 nm |

| Expected Result | Baseline separation of the (R) and (S) enantiomers. |

Chemical Reactivity and Derivatization of 1 4 Iodo 3 Methylphenyl Ethylamine

Reactions at the Primary Amine Functionality

The primary amine group is a key site for various chemical transformations, enabling the synthesis of a diverse array of derivatives.

The primary amine of 1-(4-Iodo-3-methylphenyl)ethylamine can readily undergo acylation with acylating agents like acid chlorides or anhydrides to form the corresponding amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. ekb.egnih.gov These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide byproduct.

A common method for synthesizing sulfonamides involves the reaction of an aliphatic or aromatic sulfonyl chloride with a primary amine. nih.gov The process often begins with the nitration of a starting compound like benzene (B151609), followed by reduction, acetylation, and then reaction with chlorosulfonic acid to produce an intermediate like 4-acetamidobenzenesulfonyl chloride. nih.gov This intermediate can then be reacted with various amines to produce a wide range of sulfonamide derivatives. nih.gov

Table 1: Examples of Acylation and Sulfonylation Reactions

| Reagent | Product Type |

| Acetyl chloride | Amide |

| Benzoyl chloride | Amide |

| p-Toluenesulfonyl chloride | Sulfonamide |

| Methanesulfonyl chloride | Sulfonamide |

This table is based on general reactions of primary amines.

The reaction of this compound, a primary amine, with aldehydes or ketones leads to the formation of imines, also known as Schiff bases. masterorganicchemistry.compressbooks.pub This condensation reaction is typically acid-catalyzed and involves the elimination of a water molecule. masterorganicchemistry.commasterorganicchemistry.com The reaction is reversible and the rate is pH-dependent, with the maximum rate occurring in weakly acidic conditions (pH 4-5). libretexts.org

Enamine formation, on the other hand, occurs when an aldehyde or ketone reacts with a secondary amine. masterorganicchemistry.comwikipedia.org Since this compound is a primary amine, it will form an imine. masterorganicchemistry.comwikipedia.org The mechanism for imine formation involves nucleophilic addition of the amine to the carbonyl group, followed by dehydration. pressbooks.pub

Table 2: Imine Formation with Various Carbonyl Compounds

| Carbonyl Compound | Product Type |

| Acetone | Ketimine |

| Benzaldehyde (B42025) | Aldimine |

| Cyclohexanone | Ketimine |

This table is based on general reactions of primary amines with carbonyl compounds.

The primary amine of this compound can be alkylated or arylated to produce secondary and tertiary amine derivatives. N-alkylation can be achieved using alkyl halides, while N-arylation often requires more specialized methods, such as the Buchwald-Hartwig amination, which uses a palladium catalyst to form the carbon-nitrogen bond. These reactions expand the structural diversity of derivatives that can be synthesized from the parent amine.

One-pot procedures for the α-substitution of secondary amines have been developed via the formation of nitrosamines. nih.gov This involves nitrosation of the secondary amine, lithiation, reaction with an electrophile, and subsequent denitrosation. nih.gov

Primary amines can react with nitrous acid to form diazonium salts, which are often unstable. Secondary amines, under the same conditions, form N-nitrosamines. nih.govacs.org While this compound is a primary amine, its derivatives, such as the N-alkylated or N-arylated products, are secondary or tertiary amines and can form N-nitrosamines upon reaction with a nitrosating agent.

N-nitrosamines are of interest due to their reactivity. acs.org They can react with electrophiles at the oxygen atom to form O-substituted hydroxydiazenium salts. nih.govacs.org The α-protons of nitrosamines are acidic and can be removed by a strong base like lithium diisopropylamide (LDA) to form α-lithiated nitrosamines, which can then react with various electrophiles. nih.gov N-nitrosamines can also undergo denitrosation under acidic conditions to regenerate the corresponding secondary amine. nih.gov

It is important to note that many N-nitrosamines are considered probable human carcinogens. wikipedia.org Their carcinogenic mechanism often involves enzymatic α-hydroxylation, leading to the formation of a DNA-alkylating agent. nih.govacs.org

Transformations Involving the Aryl Iodide Moiety

The aryl iodide group is a versatile handle for introducing a wide variety of substituents onto the aromatic ring through transition metal-catalyzed cross-coupling reactions.

The aryl iodide in this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions. researchgate.net These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov This allows for the formation of a new carbon-carbon bond, introducing a new aryl or vinyl group at the position of the iodine. The Suzuki-Miyaura coupling is widely used in the synthesis of pharmaceuticals and complex organic molecules. researchgate.netnih.gov The reaction of 4-iodophenylalanine-containing peptides with phenylboronic acid has been demonstrated. researchgate.net

Sonogashira Coupling: This reaction involves the coupling of the aryl iodide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org This method is highly efficient for the formation of carbon-carbon bonds between sp2 and sp carbon atoms, leading to the synthesis of substituted alkynes. nih.gov The reaction can be carried out under mild conditions, and copper-free versions have also been developed. libretexts.orgnih.gov

Heck Reaction: The Heck reaction, also known as the Mizoroki-Heck reaction, couples the aryl iodide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a versatile method for C-C bond formation and typically proceeds with high stereoselectivity. organic-chemistry.org The reaction involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by migratory insertion of the alkene and β-hydride elimination. libretexts.org

Table 3: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Coupling Partner | Product Type |

| Suzuki-Miyaura | Phenylboronic acid | Biphenyl derivative |

| Sonogashira | Phenylacetylene | Diphenylacetylene derivative |

| Heck | Styrene (B11656) | Stilbene derivative |

This table is based on general palladium-catalyzed cross-coupling reactions of aryl iodides.

Nucleophilic Aromatic Substitution Reactions on the Iodinated Ring

The iodine atom on the phenyl ring of this compound is a key site for chemical modification, primarily through palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds, providing a powerful tool for the synthesis of a diverse range of derivatives. While direct nucleophilic aromatic substitution (SNAr) is possible, it typically requires strong activation by electron-withdrawing groups, a condition not strongly met in this molecule. libretexts.orglibretexts.orgchemistrysteps.com Therefore, transition metal-catalyzed processes are the predominant methods for derivatization at the iodo-position.

Palladium-catalyzed reactions such as the Sonogashira, Buchwald-Hartwig, and Suzuki couplings are particularly effective for aryl iodides. rug.nlwikipedia.orgrsc.orglibretexts.org The reactivity of aryl halides in these couplings generally follows the order I > Br > Cl > F, making aryl iodides highly suitable substrates. wikipedia.org

Sonogashira Coupling: This reaction involves the coupling of an aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. rug.nlwikipedia.orgresearchgate.net This method is widely used to form C(sp2)-C(sp) bonds. For a substrate like this compound, a Sonogashira coupling would introduce an alkynyl substituent at the 4-position of the phenyl ring. The reaction is typically carried out under mild conditions, often at room temperature, using a base such as an amine. wikipedia.orgrsc.org The general scheme for a Sonogashira coupling is shown below:

| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Base | Product |

| Aryl Halide (e.g., this compound) | Terminal Alkyne | Pd(0) complex | Cu(I) salt | Amine | Arylalkyne |

Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, used to form carbon-nitrogen bonds. rug.nlwikipedia.orglibretexts.org This reaction would allow for the introduction of a new amino group at the 4-position of the phenyl ring of this compound. The choice of palladium catalyst and ligand is crucial for the success of this reaction, with various generations of catalyst systems developed to accommodate a wide range of amine coupling partners under mild conditions. rug.nlwikipedia.org

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| Aryl Halide (e.g., this compound) | Primary or Secondary Amine | Pd complex with phosphine (B1218219) ligand | Strong base (e.g., NaOtBu) | Arylamine |

Suzuki Coupling: The Suzuki coupling reaction involves the cross-coupling of an organoboron compound with an aryl halide, catalyzed by a palladium(0) complex. This reaction is a versatile method for forming carbon-carbon bonds. In the context of this compound, a Suzuki coupling would enable the introduction of an aryl or vinyl group at the 4-position.

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| Aryl Halide (e.g., this compound) | Organoboron compound | Pd(0) complex | Base (e.g., K2CO3) | Biaryl or Arylalkene |

Reactivity of the Aromatic Methyl Group

The methyl group attached to the aromatic ring of this compound is generally less reactive than the iodinated position. However, it can undergo functionalization through oxidation or free-radical halogenation under specific reaction conditions.

Oxidation: The methyl group can be oxidized to a variety of functional groups, including a hydroxymethyl group (-CH2OH), a formyl group (-CHO), or a carboxylic acid group (-COOH). wikipedia.org The extent of oxidation depends on the oxidizing agent and the reaction conditions. For instance, strong oxidizing agents like potassium permanganate (B83412) can convert a methyl group on an aromatic ring to a carboxylic acid. wikipedia.org The presence of the ethylamine (B1201723) group might require protective measures to prevent its oxidation during this process.

| Oxidizing Agent | Potential Product |

| Mild Oxidants | 1-(4-Iodo-3-(hydroxymethyl)phenyl)ethylamine |

| Controlled Oxidation | 1-(4-Iodo-3-formylphenyl)ethylamine |

| Strong Oxidants (e.g., KMnO4) | 4-Amino-4-(4-iodo-3-carboxyphenyl)ethane |

Free-Radical Bromination: The benzylic protons of the methyl group are susceptible to abstraction by radicals, leading to the formation of a benzylic radical that can then be halogenated. oregonstate.edumasterorganicchemistry.com N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light) is a common reagent for the selective bromination of benzylic positions. masterorganicchemistry.comresearchgate.net This reaction would convert the methyl group of this compound into a bromomethyl group (-CH2Br), which is a versatile synthetic intermediate that can be further derivatized. The reaction is typically carried out in a non-polar solvent like carbon tetrachloride. researchgate.net

| Reagent | Initiator | Solvent | Product |

| N-Bromosuccinimide (NBS) | AIBN or Light | CCl4 | 1-(3-(Bromomethyl)-4-iodophenyl)ethylamine |

Advanced Academic Applications of 1 4 Iodo 3 Methylphenyl Ethylamine and Its Derivatives

Applications in Mechanistic Medicinal Chemistry

The structure of 1-(4-iodo-3-methylphenyl)ethylamine lends itself to systematic investigation in medicinal chemistry, where understanding the molecular interactions that govern biological activity is paramount.

Investigation of Receptor Binding and Agonist/Antagonist Activity at Serotonin (B10506) Receptors (e.g., 5-HT2A, 5-HT2B, 5-HT2C)

Phenethylamines are well-known for their interaction with serotonin (5-HT) receptors, with the 5-HT₂ subfamily (5-HT₂A, 5-HT₂B, and 5-HT₂C) being a primary focus of research due to their roles in various physiological and pathological processes. nih.gov The substitution pattern on the phenyl ring of phenethylamines dramatically influences their affinity and functional activity at these G protein-coupled receptors (GPCRs). biomolther.org

Derivatives of this compound are investigated to understand how the interplay between the 4-iodo and 3-methyl substituents affects receptor interaction. The iodine atom at the 4-position, a lipophilic and electron-donating halogen, is a key feature found in potent 5-HT₂A receptor agonists like 1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (DOI). acs.org The affinity and agonist action of such compounds are highly dependent on the electronic and lipophilic character of this 4-position substituent. acs.org Research on a wide range of phenethylamine (B48288) derivatives shows that substitutions on the phenyl ring, such as alkyl or halogen groups at the para position, generally have a positive effect on binding affinity for the 5-HT₂A receptor. biomolther.org

Studies on related series of 4-alkoxy-substituted 2,5-dimethoxyphenethylamines demonstrate that these compounds typically bind with moderate to high affinity to the 5-HT₂A receptor, showing a preference over both 5-HT₁A and 5-HT₂C receptors. frontiersin.org While the core structure of this compound lacks the dimethoxy groups common to many potent psychedelic phenethylamines, the principles of substitution effects remain relevant. For instance, the N-benzyl derivative, N-(2-fluorobenzyl)-2-(4-iodo-2,5-dimethoxyphenyl)ethanamine (25I-NBF), shows high affinity for the 5-HT₂A receptor. biomolther.org The activity of these compounds is often stereoselective, though not always stereospecific. acs.org The 5-HT₂A and 5-HT₂C receptors can sometimes exert opposing effects, as seen with the compound DOI, where 5-HT₂A activation increases locomotor activity at low doses, and 5-HT₂C activation mediates a decrease at higher doses. nih.gov

Table 1: Binding Affinities (Ki, nM) of Representative Phenethylamine Derivatives at Serotonin Receptors This table presents data for structurally related compounds to illustrate the influence of substitutions on receptor affinity.

| Compound/Derivative | Receptor | Binding Affinity (Ki, nM) |

|---|---|---|

| 25I-NBF HCl | 5-HT₂A | 10.00 biomolther.org |

| 25C-NBF HCl | 5-HT₂A | 3.629 biomolther.org |

| 2C-O Derivatives (general) | 5-HT₂A | 8 - 1700 frontiersin.org |

| Amphetamine Derivatives (general) | 5-HT₂A | 61 - 4400 frontiersin.org |

| Ketanserin (Reference Antagonist) | 5-HT₂A | 22.21 biomolther.org |

Enzyme Inhibition Studies: Monoamine Oxidases (MAO-A, MAO-B) and Kinases (e.g., Myt1, p38 MAP Kinase)

Monoamine Oxidase (MAO) Inhibition: Monoamine oxidases are critical enzymes in the metabolism of monoamine neurotransmitters and various xenobiotics. frontiersin.org They exist in two isoforms, MAO-A and MAO-B, which have different substrate specificities and inhibitor sensitivities. nih.gov Phenethylamine and its analogues are known to interact with MAO enzymes. wikipedia.orgresearchgate.net The structural features of this compound suggest it could act as a competitive inhibitor, particularly for MAO-A, similar to other phenethylamine analogues like amphetamine and α-ethylphenethylamine (AEPEA). researchgate.net For example, AEPEA competitively inhibits human MAO-A with a Ki of 14.0 µM, showing 17-fold greater potency against MAO-A than MAO-B. researchgate.net The inhibition of MAO-B by phenethylamines is generally weaker. researchgate.net The ability of MAO inhibitors to increase the synaptic levels of neurotransmitters makes them subjects of interest in neurology and psychiatry. frontiersin.org

Kinase Inhibition: Protein kinases are crucial regulators of cellular processes, and their dysregulation is linked to diseases like cancer and neurological disorders. mdpi.com The p38 mitogen-activated protein (MAP) kinase is a key regulator of cell cycle and proliferation and has been identified as a therapeutic target. nih.gov Inhibition of p38 has been shown to enable the proliferation of adult mammalian cardiomyocytes, suggesting its role as a negative regulator of cell division. nih.gov Specific inhibitors like SB203580 and SB202190 can reverse the growth-inhibitory effects mediated by the p38 pathway. nih.gov While direct studies on this compound as a kinase inhibitor are not prominent, its scaffold is of interest in the design of new kinase inhibitors. Medicinal chemistry campaigns frequently explore derivatives of such scaffolds to identify potent and selective inhibitors for targets like the RET tyrosine kinase, where overcoming drug resistance is a major challenge. nih.gov

Structure-Activity Relationship (SAR) Studies of Substituted Phenethylamines

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to correlate a molecule's three-dimensional structure with its biological activity. For substituted phenethylamines, SAR studies have revealed key determinants for affinity and efficacy at serotonin receptors. biomolther.org

The substitution pattern on the aromatic ring is a critical factor. frontiersin.org The nature of the substituent at the 4-position significantly modulates activity, where lipophilicity and electronic character can account for 5-HT₂ receptor affinity. acs.org However, high affinity does not always correlate with agonist activity; some high-affinity analogues with bulky 4-position substituents have been found to act as antagonists. acs.org SAR studies on imidazothiazole derivatives have shown that modulating the basicity of a nitrogen atom can significantly improve inhibitory activity against enzymes like IDO1 by strengthening the interaction with a heme iron cofactor. nih.gov Similarly, for phenethylamines, modifications to the ethylamine (B1201723) side chain and N-alkylation also profoundly impact receptor interaction profiles. biomolther.org The insights gained from these SAR studies are essential for the rational design of new ligands with desired pharmacological properties. nih.govnih.gov

Development as Chiral Reagents and Building Blocks in Asymmetric Synthesis

The presence of a chiral center at the alpha-carbon of the ethylamine side chain makes this compound a valuable chiral building block. Enantiomerically pure amines are crucial in asymmetric synthesis for producing single-enantiomer pharmaceuticals, where often only one enantiomer is active and the other may be inactive or cause adverse effects.

This compound can be used as a chiral auxiliary or as a precursor for synthesizing more complex chiral molecules. Methodologies for the asymmetric synthesis of N-N axially chiral indole (B1671886) compounds, for example, have been developed using chiral catalysts to perform enantioselective N-acylation. rsc.org The development of racemization-free coupling reagents is a significant area of research for the synthesis of chiral amides and peptides, highlighting the demand for versatile chiral building blocks. rsc.org The iodo- and methyl-substituted phenyl ring of this compound offers further opportunities for functionalization through cross-coupling reactions, allowing for the construction of a diverse library of chiral compounds.

Utility in Radiopharmaceutical Chemistry for Imaging Probe Development

The iodine atom in this compound makes it an ideal candidate for developing radiolabeled imaging probes for Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT). Radioiodine isotopes, such as ¹²³I (for SPECT) and ¹²⁴I (for PET), can be incorporated into the molecule to create radiopharmaceuticals.

These probes are designed to bind to specific targets in the brain, such as serotonin receptors. nih.gov For example, derivatives of 2-(4-iodophenyl)ethanamine have been developed as potent and selective 5-HT₂A agonist radioligands for brain imaging. nih.gov The goal is to develop agents with high brain uptake and target selectivity. nih.gov For instance, radioiodinated 1-alkyl-4-phenylpiperazines have been evaluated as potential brain-imaging agents, with certain derivatives showing an excellent combination of brain uptake, retention, and selectivity. nih.gov Similarly, other radioiodinated probes, such as those targeting the translocator protein (TSPO) for imaging inflammation, have been successfully synthesized and used in preclinical models. nih.gov The development of such probes derived from this compound could provide valuable tools for studying neuropsychiatric disorders and other conditions in vivo. nih.govmdpi.com

Precursor for Novel Heterocyclic Compounds with Academic Interest (e.g., Oxadiazoles, Pyrazoles)

The primary amine of this compound serves as a versatile functional handle for the synthesis of various heterocyclic ring systems, which are prevalent in many biologically active molecules. Through condensation and cyclization reactions, the ethylamine moiety can be incorporated into five- or six-membered heterocycles.

For example, pyrazole-containing compounds have been synthesized for use as imaging probes. nih.gov The synthesis of N,N-diethyl-2-(2-(3-iodo-4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide demonstrates how a substituted phenylamine structure can be elaborated into a complex heterocyclic system for targeting biological molecules like the GABA receptor. nih.gov The iodo- and methyl-substituted phenyl group provides a unique structural element that can be carried into the final heterocyclic product, potentially influencing its pharmacological profile. The ability to serve as a precursor for novel heterocycles makes this compound a compound of significant academic interest for drug discovery and chemical biology.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-Iodo-3-methylphenyl)ethylamine, and how can purity be optimized?

- Methodology : Begin with a substituted phenyl precursor (e.g., 3-methylphenethylamine) and employ iodination via electrophilic aromatic substitution using iodine monochloride (ICl) in acetic acid. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane). Finalize by recrystallization in ethanol to achieve ≥98% purity. Monitor reaction progress with TLC and confirm purity via HPLC .

- Key Considerations : Iodine’s sensitivity to light necessitates amber glassware. Optimize stoichiometry to minimize di-iodinated byproducts.

Q. How can spectroscopic techniques validate the structure and purity of this compound?

- NMR : Expect aromatic protons at δ 7.2–7.5 ppm (split due to iodine’s magnetic anisotropy) and ethylamine protons at δ 1.2–2.8 ppm. Use NMR to confirm methyl (δ 20–25 ppm) and iodine-substituted carbons (δ 90–100 ppm) .

- Mass Spectrometry (MS) : Look for molecular ion [M+H] at m/z 261.1 and iodine’s isotopic pattern (1:1 ratio for M and M+2). Compare with NIST reference databases .

- IR : N-H stretches (~3350 cm) and C-I vibrations (~500 cm) confirm functional groups .

Q. What are the stability and storage recommendations for this compound?

- Store at -20°C in amber vials under inert gas (argon) to prevent oxidative degradation. Stability studies suggest ≤5% degradation over 5 years when stored properly . Avoid aqueous solutions due to potential hydrolysis of the C-I bond.

Q. What are the primary research applications of this compound?

- Pharmacology : Acts as a precursor for radiolabeled tracers (e.g., derivatives) in receptor-binding assays.

- Organic Synthesis : Serves as a building block for Suzuki-Miyaura cross-coupling reactions due to the iodine substituent’s reactivity .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?

- Use chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) and hexane/isopropanol mobile phase. Alternatively, synthesize diastereomeric salts with (R)- or (S)-mandelic acid and isolate via fractional crystallization .

Q. Why do discrepancies arise in reported reaction yields for iodination steps, and how can they be resolved?

- Analysis : Contradictions often stem from varying reaction temperatures or iodine solubility. For example, higher temperatures (50–60°C) improve iodine incorporation but risk side reactions.

- Mitigation : Optimize solvent polarity (e.g., dichloromethane vs. acetic acid) and use Lewis acids (e.g., FeCl) to enhance regioselectivity. Validate conditions via controlled replicate experiments .

Q. What computational methods predict the electronic effects of the 4-iodo-3-methyl substitution?

- Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to map electron density distribution. Analyze HOMO-LUMO gaps to predict reactivity in nucleophilic/electrophilic pathways. Compare with experimental UV-Vis spectra (λmax ~260 nm) to validate models .

Q. How does adsorption onto indoor surfaces influence the compound’s stability in environmental studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.